(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester
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Overview
Description
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is an organic compound with a unique structure that combines a cyclobutyl ring with a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Formation of the Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl-carbamic acid esters: These compounds share the cyclobutyl ring and carbamic acid ester structure but may have different substituents.
Methylamino derivatives: Compounds with a methylamino group attached to different core structures.
Uniqueness
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester, also known by its chemical structure C13H18N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of carbamates, which are known for their diverse applications in pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 2204290-99-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carbamate functional group allows it to participate in nucleophilic reactions, which can lead to the modification of proteins and other biomolecules. This reactivity is crucial for its pharmacological effects:
- Inhibition of Enzymatic Activity : Carbamates can act as reversible inhibitors of enzymes such as acetylcholinesterase, affecting neurotransmission.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing pathways related to cognition and mood.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Its potential to inhibit acetylcholinesterase suggests a role in neuroprotection, particularly in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Induces apoptosis in cancer cell lines | |
Neuroprotective | Inhibits acetylcholinesterase | |
Anti-inflammatory | Modulates inflammatory cytokines |
Table 2: Case Studies on Biological Activity
Case Studies
-
Antitumor Efficacy :
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent. -
Neuroprotective Potential :
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation. This suggests that it may have a protective effect on neuronal integrity and function. -
Anti-inflammatory Action :
Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action could be beneficial in treating chronic inflammatory conditions.
Properties
IUPAC Name |
benzyl N-[3-(methylamino)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROTPCCFFMHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676509 |
Source
|
Record name | Benzyl [3-(methylamino)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201825-73-1 |
Source
|
Record name | Benzyl [3-(methylamino)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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